3,5-Dibromofuran-2-carboxylic acid
Overview
Description
3,5-Dibromofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C5H2Br2O3 and its molecular weight is 269.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Amino Acids
3,5-Dibromofuran-2-carboxylic acid plays a role in the synthesis of new amino acids. A study by Defant et al. (2011) describes how a related compound, derived from cellulose, was used to prepare a δ-sugar amino acid. This amino acid, an isoster of dipeptide glycine-alanine, has potential in creating peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring (Defant et al., 2011).
Cross-Coupling Reactions
The carboxylic acid anion moiety, closely related to this compound, serves as a directing group in regioselective cross-coupling reactions. Houpis et al. (2010) explored this aspect by selectively producing substituted nicotinic acids and triazoles using similar dihalo heterocycles (Houpis et al., 2010).
Carbapenem Biosynthesis
In the field of antibiotic development, specifically carbapenem biosynthesis, compounds similar to this compound have been studied. Stapon et al. (2003) provided insights into the stereochemical aspects of carbapenem antibiotics, which are vital in medical applications (Stapon et al., 2003).
Ion Transport and Extraction
Carboxylic acids with structures akin to this compound have been studied for their potential in ion transport and extraction. Yamaguchi et al. (1988) synthesized polyether carboxylic acids to investigate their capacity as carriers for alkali metal ions through liquid membranes (Yamaguchi et al., 1988).
Furan Carboxylic Acids in Biobased Industries
In the context of biobased industries, furan carboxylic acids, which are related to this compound, have been explored. Jia et al. (2019) studied the synthesis of such acids from 5-hydroxymethylfurfural, showing their potential in pharmaceutical and polymer industries (Jia et al., 2019).
Properties
IUPAC Name |
3,5-dibromofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O3/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKAGDBOCDYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305374 | |
Record name | 3,5-dibromofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-08-5 | |
Record name | NSC170575 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dibromofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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